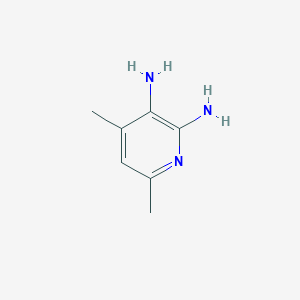

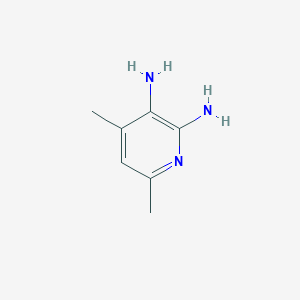

4,6-Dimethylpyridine-2,3-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVAOOMAVAGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452437 | |

| Record name | 2,3-diamino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-16-3 | |

| Record name | 2,3-diamino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4,6-Dimethylpyridine-2,3-diamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,6-dimethylpyridine-2,3-diamine, a heterocyclic amine with significant potential in various scientific domains, particularly in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Pyridine Scaffold

Substituted pyridines are a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and their capacity to act as ligands for a wide array of metal catalysts. Within this class, 4,6-dimethylpyridine-2,3-diamine presents a particularly interesting scaffold. The vicinal diamine functionality on a pyridine ring offers a rich platform for constructing complex heterocyclic systems and for coordinating with metal ions. The methyl groups at the 4 and 6 positions can influence the molecule's solubility, lipophilicity, and steric interactions, making it a versatile building block for targeted applications.

This guide will delve into the known properties of 4,6-dimethylpyridine-2,3-diamine, propose a logical synthetic route, and explore its potential applications, providing a solid foundation for researchers looking to leverage this compound in their work.

Caption: Interconnected fields of application for 4,6-Dimethylpyridine-2,3-diamine.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. While experimental data for 4,6-dimethylpyridine-2,3-diamine is not extensively published, a significant amount of information can be derived from computational models, which are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| IUPAC Name | 4,6-dimethylpyridine-2,3-diamine | [1] |

| CAS Number | 50850-16-3 | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 64.9 Ų | [1] |

| Rotatable Bond Count | 0 | [1] |

These computed properties suggest that 4,6-dimethylpyridine-2,3-diamine is a relatively polar molecule with a low octanol-water partition coefficient (XLogP3), indicating good aqueous solubility. The presence of two hydrogen bond donors and three acceptors underscores its potential for strong intermolecular interactions, which is a key feature in drug-receptor binding and the formation of ordered materials.

Synthesis of 4,6-Dimethylpyridine-2,3-diamine: A Proposed Pathway

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound.[3] This approach offers a high-yielding and clean conversion. The proposed synthesis for 4,6-dimethylpyridine-2,3-diamine would therefore commence with the nitration of 2,4-dimethylpyridine, followed by a second nitration and subsequent reduction.

Sources

The Strategic Keystone for Kinase Inhibitor Discovery: A Technical Guide to 4,6-Dimethylpyridine-2,3-diamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethylpyridine-2,3-diamine (CAS No. 50850-16-3), a pivotal building block in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This document delves into the core chemical and physical properties of this diamine, outlines a detailed synthetic pathway, and explores its critical application in the construction of imidazo[4,5-b]pyridine scaffolds. Furthermore, it highlights the significant biological activities of the resulting derivatives, with a focus on their potent inhibition of key cancer-related kinases such as FLT3, Aurora kinases, and the STAT3 signaling pathway. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: The Unseen Architect of Potent Therapeutics

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel and effective therapeutic agents. 4,6-Dimethylpyridine-2,3-diamine, a seemingly unassuming diamino-substituted pyridine, has emerged as a critical precursor for a class of fused heterocyclic compounds known as imidazo[4,5-b]pyridines. These derivatives have demonstrated remarkable potential as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] This guide will illuminate the path from the synthesis of this key diamine to the biological significance of its derivatives, providing the scientific community with a detailed roadmap for its application in drug discovery.

Core Compound Profile: 4,6-Dimethylpyridine-2,3-diamine

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 50850-16-3 | [2] |

| Molecular Formula | C₇H₁₁N₃ | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| IUPAC Name | 4,6-dimethylpyridine-2,3-diamine | [2] |

| Appearance | Powder | [3] |

| Storage Temperature | Room Temperature | [3] |

Safety and Handling

4,6-Dimethylpyridine-2,3-diamine is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Moiety: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4,6-Dimethylpyridine-2,3-diamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-4,6-dimethylpyridine

-

To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add 2-amino-4,6-dimethylpyridine.

-

Maintain the temperature at 0°C and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The amino group at position 2 directs the electrophilic nitration to the 3- and 5-positions.[6] Due to steric hindrance from the adjacent methyl group at position 4, nitration is expected to predominantly occur at the 3-position.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4,6-dimethyl-3-nitropyridine.

Step 2: Reduction of 2-Amino-4,6-dimethyl-3-nitropyridine

-

Suspend the synthesized 2-amino-4,6-dimethyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods for the reduction of a nitro group on a pyridine ring include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5][7]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture to remove the catalyst or iron residues.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-Dimethylpyridine-2,3-diamine.

Characterization

The structure of the synthesized 4,6-Dimethylpyridine-2,3-diamine should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the aromatic proton on the pyridine ring, and broad singlets for the amino groups.

-

¹³C NMR: The spectrum should show distinct signals for the methyl carbons and the aromatic carbons of the pyridine ring.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Application in the Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The primary utility of 4,6-Dimethylpyridine-2,3-diamine lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines through cyclocondensation reactions.[1] This scaffold is a key component of numerous biologically active molecules.

General Cyclocondensation Reaction

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-Substituted Imidazo[4,5-b]pyridine

This protocol is adapted from established procedures for the synthesis of similar imidazopyridine derivatives.[1]

-

In a round-bottom flask, dissolve 4,6-Dimethylpyridine-2,3-diamine and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite) to facilitate the reaction.[1]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

-

If no precipitate forms, pour the reaction mixture into water to induce precipitation.

-

Collect the solid product by filtration and purify by recrystallization or column chromatography.

Biological Significance and Therapeutic Potential of Derivatives

Derivatives of 4,6-Dimethylpyridine-2,3-diamine, particularly the imidazo[4,5-b]pyridines, have garnered significant attention in drug discovery due to their potent and selective inhibition of various protein kinases implicated in cancer and other diseases.

Kinase Inhibition and Anti-Cancer Activity

Imidazopyridine-based compounds have been identified as potent inhibitors of several key kinases, including FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.

FLT3 Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against both wild-type and mutated FLT3.

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Several imidazo[4,5-b]pyridine compounds have been developed as potent Aurora kinase inhibitors.

Quantitative Data on Kinase Inhibition:

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Imidazo[4,5-b]pyridine Derivative | FLT3 | Varies (sub-nanomolar to micromolar) | [8] |

| Imidazo[4,5-b]pyridine Derivative | Aurora A/B | Varies (low nanomolar) | [8] |

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting cell proliferation and survival. Imidazopyridine derivatives have been shown to inhibit STAT3 signaling.

FLT3 Signaling Pathway

Caption: Role of Aurora kinases in the cell cycle and their inhibition. [4][9][10][11][12] STAT3 Signaling Pathway

Caption: Overview of the STAT3 signaling pathway and its inhibition. [13][14][15][16][17]

Pharmacokinetic Properties of Derivatives

The pharmacokinetic profiles of imidazopyridine derivatives are crucial for their development as drugs. Studies have shown that these compounds can be optimized to achieve favorable properties such as good oral bioavailability and metabolic stability. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated promising in vivo pharmacokinetic parameters in mouse models, highlighting their potential for further development. [18]

Conclusion

4,6-Dimethylpyridine-2,3-diamine is a strategically important and versatile building block in medicinal chemistry. Its efficient conversion to the imidazo[4,5-b]pyridine scaffold provides access to a rich chemical space of potent kinase inhibitors with significant therapeutic potential, particularly in oncology. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its application in the synthesis of biologically active molecules. The detailed protocols and an understanding of the downstream biological targets offer a solid foundation for researchers to further explore and exploit the potential of this key intermediate in the ongoing quest for novel and improved therapeutics.

References

-

Schematic representation of the FLT3 signaling cascade. ResearchGate. Available from: [Link]

-

The domain structure and signaling pathway of STAT3. ResearchGate. Available from: [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. Available from: [Link]

-

Schematic representation of the JAK2/STAT3 signaling pathway. ResearchGate. Available from: [Link]

-

Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc. Available from: [Link]

-

Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

-

FLT3 signal transduction pathway. ResearchGate. Available from: [Link]

-

Schematic diagram representing the Aurora A, B, & C kinases domains. ResearchGate. Available from: [Link]

-

STAT3 pathway in cancers: Past, present, and future. PMC. Available from: [Link]

-

An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. PMC. Available from: [Link]

-

Diagram of signaling pathways related to STAT3 and macrophage... ResearchGate. Available from: [Link]

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Aurora kinases: pathways and functions. ResearchGate. Available from: [Link]

-

Biosynthesis and major signalling pathways activated by FLT3 wildtype... ResearchGate. Available from: [Link]

-

Signaling pathways activated by FLT3-ITD. ResearchGate. Available from: [Link]

- Preparing 2,3-diaminopyridine compounds... Google Patents.

-

Aurora kinases: structure, functions and their association with cancer. SciSpace. Available from: [Link]

-

STAT3. Wikipedia. Available from: [Link]

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PMC. Available from: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

-

Structure of Aurora kinase domains. ResearchGate. Available from: [Link]

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

-

NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES... Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers... PMC. Available from: [Link]

-

Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available from: [Link]

-

SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES... International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. Available from: [Link]

-

Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. Available from: [Link]

-

4,6-Dimethylpyridine-2,3-diamine. PubChem. Available from: [Link]

- Process for the synthesis of diaminopyridine and related compounds. Google Patents.

- Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.

-

Nitration of 2 amino pyridine on ring structure. Filo. Available from: [Link]

- Process for the preparation of 2-nitro-3-aminopyridine... Google Patents.

- Method for preparing 2,3-diamino pyridine. Google Patents.

-

Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]

- 7. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. STAT3 - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

"4,6-Dimethylpyridine-2,3-diamine" molecular structure and weight

An In-depth Technical Guide to 4,6-Dimethylpyridine-2,3-diamine: A Core Scaffold for Drug Discovery

Abstract

4,6-Dimethylpyridine-2,3-diamine is a heterocyclic aromatic amine that serves as a pivotal building block in medicinal chemistry and materials science. Characterized by a pyridine core substituted with two methyl groups and two vicinal amino groups, this compound offers a unique combination of structural rigidity, basicity, and reactive potential. The adjacent amino functions at the C2 and C3 positions are particularly significant, providing a versatile handle for the synthesis of fused bicyclic and polycyclic heterocyclic systems. This guide provides a detailed overview of its molecular structure, physicochemical properties, and strategic importance, with a focus on its application in the synthesis of biologically active molecules for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical entity are defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and potential for intermolecular interactions.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for database searches, regulatory submissions, and scientific communication. 4,6-Dimethylpyridine-2,3-diamine is known by several names and is cataloged under various international identifiers.

-

IUPAC Name : 4,6-dimethylpyridine-2,3-diamine[1]

-

Synonyms : 2,3-diamino-4,6-dimethylpyridine, 4,6-DIMETHYL-2,3-PYRIDINEDIAMINE, 2,3-diamino-4,6-lutidine[1]

-

CAS Number : 50850-16-3[1]

Molecular Structure

The arrangement of atoms and functional groups dictates the molecule's chemical behavior. The structure features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Two methyl groups are located at positions 4 and 6, and two amino groups are at positions 2 and 3. The proximity of the amino groups is a key feature for its synthetic applications.

Caption: Synthetic versatility of the 4,6-Dimethylpyridine-2,3-diamine scaffold.

Exemplar Protocol: Synthesis of a Fused Imidazo[4,5-b]pyridine Derivative

The following protocol describes a representative, field-proven workflow for leveraging 4,6-Dimethylpyridine-2,3-diamine as a precursor. The reaction with an aromatic aldehyde followed by oxidative cyclization is a robust method for generating imidazo[4,5-b]pyridine derivatives, a class of compounds with significant biological activity.

Safety Precautions

-

Hazard Profile : 4,6-Dimethylpyridine-2,3-diamine is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin, eye, and respiratory irritation. [1]* Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses. All manipulations should be performed inside a certified chemical fume hood.

Step-by-Step Methodology

This protocol is designed as a self-validating system, with defined checkpoints for assessing reaction progress and product purity.

-

Reaction Setup :

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-Dimethylpyridine-2,3-diamine (1.37 g, 10 mmol).

-

Add ethanol (40 mL) as the solvent and stir until the solid is fully dissolved.

-

Add 4-chlorobenzaldehyde (1.41 g, 10 mmol). Causality Note: An equimolar amount of the aldehyde is used to favor the formation of the Schiff base intermediate.

-

-

Formation of Schiff Base Intermediate :

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.

-

Validation Checkpoint : Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates the formation of the intermediate.

-

-

Oxidative Cyclization :

-

Cool the mixture to room temperature.

-

Add sodium metabisulfite (Na₂S₂O₅) (2.0 g, 10.5 mmol) in a single portion. Expertise Note: Sodium metabisulfite is used here as a mild and effective oxidizing agent for the in-situ cyclization of the dihydro-imidazo intermediate to the aromatic product.

-

Stir the resulting suspension at room temperature for 12-16 hours (overnight).

-

-

Product Isolation and Purification :

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction medium.

-

Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (10% to 40%) to afford the pure 2-(4-chlorophenyl)-5,7-dimethyl-3H-imidazo[4,5-b]pyridine.

-

-

Characterization :

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral data provide the ultimate validation of the protocol's success.

-

Conclusion

4,6-Dimethylpyridine-2,3-diamine is more than a simple chemical; it is a strategically designed scaffold that empowers chemists to build molecular complexity with high efficiency. Its defined structure, well-characterized properties, and, most importantly, the reactive potential of its vicinal diamine groups make it an invaluable asset in the quest for novel therapeutics. The ability to readily form fused heterocyclic systems ensures its continued relevance in academic research and industrial drug development programs.

References

-

PubChem. (n.d.). 4,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dimethylpyridine-2,3-diamine (C7H11N3). Retrieved from [Link]

-

Awasthi, B. P., Lee, H., & Jeong, B.-S. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 26(11), 3321. Retrieved from [Link]

-

Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2035-2044. Retrieved from [Link]

-

Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(3), 684. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethylpyridine-2,3-diamine

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, pyridine-based structures are exceptionally prominent due to their versatile reactivity and profound impact on pharmacological activity. This guide provides a detailed technical overview of 4,6-Dimethylpyridine-2,3-diamine , a key heterocyclic building block. We will explore its chemical identity, synthesis, reactivity, and critical applications, particularly its role as a precursor to complex, biologically active molecules. This document is intended for researchers and professionals in drug development and organic synthesis who require a deep, practical understanding of this valuable scaffold.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

IUPAC Name

The formal IUPAC name for this compound is 4,6-dimethylpyridine-2,3-diamine .[1]

Synonyms

In literature and commercial catalogs, this compound is frequently referenced by several alternative names, including:

-

2,3-diamino-4,6-dimethylpyridine[1]

-

4,6-DIMETHYL-2,3-PYRIDINEDIAMINE[1]

-

2,3-diamino-4,6-lutidine[1]

-

2,3-PYRIDINEDIAMINE, 4,6-DIMETHYL-[1]

Chemical Identifiers

For unambiguous identification across databases and regulatory frameworks, the following identifiers are crucial:

Table 1: Core Physicochemical Properties

The fundamental properties of 4,6-Dimethylpyridine-2,3-diamine are summarized below. These computed values are essential for experimental design, including reaction stoichiometry and solvent selection.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 137.0953 Da | PubChem[1] |

| XLogP3 (Predicted) | 0.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Synthesis and Characterization

While 4,6-Dimethylpyridine-2,3-diamine is commercially available, understanding its synthesis provides context for its purity, potential side products, and derivatization strategies. The synthesis of diaminopyridines often involves the reduction of a corresponding nitro-amino pyridine.

A general and established route to ortho-diaminopyridines involves the reduction of an ortho-nitroaminopyridine precursor.[2] For the target molecule, this would typically start from 2-amino-4,6-dimethyl-3-nitropyridine. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with Pd/C, to yield the desired vicinal diamine.[2]

A related synthesis for a derivative, 5-(benzyloxy)-4,6-dimethylpyridine-2,3-diamine, was achieved via the deprotection of a phthalimide-protected amine using hydrazine in a THF-EtOH solvent system.[3] This highlights a common strategy where one of the amino groups is introduced via a protected precursor.

Characterization: Structural confirmation relies on standard spectroscopic methods.[4][5][6][7]

-

¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, two distinct singlets for the non-equivalent methyl groups, and broad signals for the two amine (-NH₂) groups.

-

¹³C NMR: The spectrum will display seven distinct carbon signals: five for the pyridine ring (three quaternary, two CH) and two for the methyl groups.

-

Mass Spectrometry: The molecular ion peak ([M]+) would be observed at m/z ≈ 137.0953, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, are also available and can aid in advanced mass spectrometry-based identification.[8]

Reactivity and Application as a Synthetic Scaffold

The true value of 4,6-Dimethylpyridine-2,3-diamine lies in its utility as a synthetic intermediate. The vicinal (ortho) diamine functionality is a powerful nucleophilic unit, enabling the construction of fused heterocyclic ring systems.

The primary mode of reactivity involves a double condensation reaction with 1,2-dielectrophiles. This approach provides a direct and efficient pathway to various bicyclic heterocyles, most notably imidazo[4,5-b]pyridines, which are structural analogues of purines.[9]

Logical Workflow: From Diamine to Bioactive Scaffolds

The strategic importance of this diamine is best illustrated by its role in a drug discovery workflow. It serves as a foundational building block for generating molecular diversity.

Caption: From Building Block to Drug Candidate.

Applications in Medicinal Chemistry

The imidazo[4,5-b]pyridine core, readily accessible from 4,6-dimethylpyridine-2,3-diamine, is a "privileged structure" in medicinal chemistry.[9] Its structural similarity to endogenous purines allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Recent research highlights the utility of the imidazo[4,5-b]pyridine scaffold in developing:

-

Mitochondrial Uncouplers: Derivatives have been investigated for treating metabolic dysfunction-associated steatohepatitis (MASH) by modulating cellular energy expenditure.[10]

-

Kinase Inhibitors: The diaminopyrimidine framework is a cornerstone in the design of inhibitors for enzymes like Focal Adhesion Kinase (FAK), which are implicated in cancer progression.[11]

-

Antiparasitic Agents: Azabenzimidazoles derived from diaminopyridines have shown potential as anti-plasmodial agents in the fight against malaria.

The synthesis of these complex molecules often relies on a key cyclocondensation step. For instance, reacting 2,3-diaminopyridine with an aldehyde under oxidative conditions is a common method to form the imidazole ring.[12]

Exemplary Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine

To illustrate the practical application of 4,6-Dimethylpyridine-2,3-diamine, the following protocol outlines a general procedure for its condensation with an aromatic aldehyde. This reaction is a cornerstone for building libraries of potential drug candidates.

Objective: To synthesize 2-Aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine via oxidative cyclocondensation.

Materials:

-

4,6-Dimethylpyridine-2,3-diamine (1.0 eq)

-

Substituted Aromatic Aldehyde (1.05 eq)

-

Ethanol (as solvent)

-

Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, optional)

-

Oxidant (Air, or optionally an additive like Na₂S₂O₄ for reductive cyclization from a nitro precursor)[12]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-Dimethylpyridine-2,3-diamine (1.0 eq) and ethanol. Stir until the diamine is fully dissolved.

-

Reagent Addition: Add the substituted aromatic aldehyde (1.05 eq) to the solution. If using an acid catalyst, add it at this stage.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. For simple oxidative cyclocondensation, refluxing in the presence of air is often sufficient.[12]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-Aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.

Workflow Diagram: Experimental Synthesis

Caption: Step-by-step synthesis workflow.

Safety and Handling

As with any laboratory chemical, proper handling of 4,6-Dimethylpyridine-2,3-diamine is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1]

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

4,6-Dimethylpyridine-2,3-diamine is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its ortho-diamine functionality provides a reliable entry point for constructing complex, fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest in drug discovery. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). 4,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]

-

ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]

-

National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dimethylpyridine-2,3-diamine (C7H11N3). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4,6-DIMETHYL-2,3-PYRIDINEDIAMINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.

Sources

- 1. 4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemconnections.org [chemconnections.org]

- 8. PubChemLite - 4,6-dimethylpyridine-2,3-diamine (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Spectroscopic Guide to 4,6-Dimethylpyridine-2,3-diamine: Elucidating Molecular Structure

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4,6-Dimethylpyridine-2,3-diamine (C₇H₁₁N₃), a significant heterocyclic compound in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4,6-Dimethylpyridine-2,3-diamine, also known as 2,3-diamino-4,6-lutidine, is a substituted pyridine derivative with a molecular weight of 137.18 g/mol .[1] Its structure, featuring vicinal amino groups and methyl substituents on the pyridine ring, makes it a valuable building block in the synthesis of novel fused heterocyclic systems with potential biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide presents a detailed analysis of its spectral features, supported by data from analogous compounds and established spectroscopic principles.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular structure of 4,6-Dimethylpyridine-2,3-diamine and the expected electronic environments of its constituent atoms.

Figure 1: Chemical structure of 4,6-Dimethylpyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for 4,6-Dimethylpyridine-2,3-diamine, the following data is predicted based on the analysis of structurally similar compounds, including 5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the two amino groups. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the pyridine ring nitrogen.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (C5-H) | ~6.5 - 7.0 | Singlet | 1H |

| NH₂ (C2) | ~4.5 - 5.5 | Broad Singlet | 2H |

| NH₂ (C3) | ~3.5 - 4.5 | Broad Singlet | 2H |

| CH₃ (C6) | ~2.3 - 2.5 | Singlet | 3H |

| CH₃ (C4) | ~2.1 - 2.3 | Singlet | 3H |

-

Aromatic Proton (C5-H): This proton is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent nitrogen and methyl group.

-

Amino Protons (NH₂): The two amino groups will likely appear as two separate broad singlets due to their different chemical environments and potential for hydrogen bonding. Their chemical shifts can vary with solvent and concentration.

-

Methyl Protons (CH₃): The two methyl groups are in different positions on the pyridine ring and are therefore expected to have slightly different chemical shifts, both appearing as sharp singlets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 - 155 |

| C3 | ~125 - 130 |

| C4 | ~145 - 150 |

| C5 | ~115 - 120 |

| C6 | ~155 - 160 |

| CH₃ (C4) | ~18 - 22 |

| CH₃ (C6) | ~22 - 26 |

-

Aromatic Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the amino and methyl substituents. Carbons C2 and C6, being adjacent to the ring nitrogen, are expected to be the most downfield.

-

Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.

A standard protocol for acquiring NMR spectra for a solid sample like 4,6-Dimethylpyridine-2,3-diamine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a sufficient relaxation delay and number of scans to observe all carbon signals, including quaternary carbons which may have longer relaxation times.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4,6-Dimethylpyridine-2,3-diamine is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1550 - 1650 | Strong |

| N-H Bend (Amino) | 1580 - 1650 | Medium |

| C-H Bend (Methyl) | 1375 - 1450 | Medium |

-

N-H Stretching: The presence of two primary amino groups will give rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.

-

Pyridine Ring Vibrations: Strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1550-1650 cm⁻¹ region.

-

N-H Bending: The bending vibrations of the amino groups will likely appear in the 1580-1650 cm⁻¹ range, potentially overlapping with the pyridine ring vibrations.

A typical procedure for obtaining an FT-IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4,6-Dimethylpyridine-2,3-diamine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Confirmed Mass Spectrometry Data:

The observation of the protonated molecule at m/z 138 confirms the molecular weight of the compound. Further fragmentation in techniques like Electron Ionization (EI) would be expected to involve the loss of small neutral molecules such as HCN, NH₃, and methyl radicals, which is characteristic of pyridine and amine fragmentation pathways.

Figure 2: Predicted major fragmentation pathways for 4,6-Dimethylpyridine-2,3-diamine under Electron Ionization.

A general procedure for obtaining an ESI mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Introduce the sample solution into the ESI source via a syringe pump or through a liquid chromatography system.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion.

-

If fragmentation information is desired, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Correlate the observed masses with the expected molecular formula and fragmentation patterns.

-

Conclusion

This technical guide has provided a detailed overview of the expected and confirmed spectral data for 4,6-Dimethylpyridine-2,3-diamine. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption bands and confirmed mass spectrometry data, provide a robust framework for the unambiguous identification and characterization of this important heterocyclic compound. The outlined experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar molecules, ensuring scientific rigor and reproducibility in research and development applications.

References

-

PubChem. 2,3-Diaminopyridine. [Link]

-

NIST. 2,3-Pyridinediamine. [Link]

-

PubChem. 4,6-Dimethylpyridine-2,3-diamine. [Link]

-

ResearchGate. Synthesis and Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]

- Google Patents. Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

ResearchGate. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. [Link]

-

Growing Science. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

PubMed. Heterocyclic Diamines with Leishmanicidal Activity. [Link]

-

ResearchGate. The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

Sources

"4,6-Dimethylpyridine-2,3-diamine" safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4,6-Dimethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2,3-diamine is a substituted pyridine derivative that serves as a valuable building block in synthetic chemistry, particularly within pharmaceutical research and development. Its unique structure, featuring a pyridine core with adjacent amine functionalities, makes it a precursor for various heterocyclic compounds with potential biological activity. However, like many aromatic amines, this compound possesses a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety data, toxicological insights, and detailed handling procedures for 4,6-Dimethylpyridine-2,3-diamine. It is designed to empower researchers and laboratory personnel with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and experimental integrity. By moving beyond a simple recitation of rules to explain the causality behind them, this document serves as a practical resource for the safe and effective use of this compound in a professional laboratory setting.

Chemical and Physical Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards. 4,6-Dimethylpyridine-2,3-diamine is classified under multiple hazard categories, indicating risks upon exposure through various routes.

| Property | Value | Source |

| CAS Number | 50850-16-3 | [1] |

| Molecular Formula | C7H11N3 | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Flammable liquid and vapour | |

| log Pow (n-octanol/water) | 0.109 (at 25 °C) |

Summary of GHS Hazard Classifications:

-

Flammable Liquid and Vapour (H226): The compound can ignite when exposed to heat, sparks, or open flames. Its vapours are heavier than air and can travel to an ignition source, causing a flashback.

-

Harmful if Swallowed (H302): Ingestion can lead to significant toxic effects.[1][2]

-

Harmful in contact with skin (H312): The compound can be absorbed through the skin, leading to systemic toxicity.[1]

-

Causes skin irritation (H315): Direct contact will likely cause redness, itching, and inflammation.[1][2]

-

Causes serious eye irritation (H319): Contact with eyes can result in significant damage.[1][2]

-

Harmful if inhaled (H332): Inhalation of vapours or aerosols can be toxic.[1]

-

May cause respiratory irritation (H335): Vapours can irritate the nose, throat, and lungs.[1][3]

Toxicological Profile and Mechanistic Insights

While specific toxicological studies on 4,6-Dimethylpyridine-2,3-diamine are not extensively documented, its classification as an aromatic amine provides a basis for understanding its potential health effects. Aromatic amines as a class are known for their potential to cause both acute and chronic health issues.[4][5]

The primary hazards are related to its irritant properties and its potential for systemic toxicity upon absorption.[6] The amine functional groups can be corrosive to tissues, leading to the observed skin and eye irritation. Systemically, aromatic amines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and, in severe cases, cardiac dysrhythmia and unconsciousness.

The causality for the "harmful" classification (oral, dermal, inhalation) stems from the molecule's ability to be readily absorbed and interfere with biological processes. Although carcinogenicity data for this specific molecule is not available, many aromatic amines are known or suspected carcinogens, as their metabolites can form DNA adducts.[4] Therefore, minimizing exposure is paramount.

A Risk-Based Approach: The Hierarchy of Controls

To manage the risks associated with 4,6-Dimethylpyridine-2,3-diamine, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of Controls applied to handling 4,6-Dimethylpyridine-2,3-diamine.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is critical for minimizing exposure and ensuring safe handling.

SOP 1: Weighing and Dispensing Solid/Liquid Compound

-

Preparation:

-

Don all required PPE: flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).[7]

-

Ensure the chemical fume hood is operational with a verified face velocity.

-

Designate a specific area within the fume hood for dispensing. Place a disposable absorbent pad on the work surface.

-

-

Procedure:

-

Ground and bond the container and receiving equipment to prevent static discharge, which is a critical step due to the compound's flammability.

-

Carefully open the container inside the fume hood. Avoid creating dust or aerosols.

-

Use dedicated, non-sparking tools (e.g., spatulas) for transfer.[8]

-

Transfer the desired amount to a tared, sealed container.

-

Close both the source and receiving containers tightly immediately after transfer.

-

-

Cleanup:

-

Wipe down the dispensing area and any tools with a suitable solvent (e.g., ethanol), treating the cleaning materials as hazardous waste.

-

Dispose of the absorbent pad and any contaminated materials in a designated, sealed hazardous waste container.

-

Wash hands thoroughly after the procedure, even after removing gloves.

-

SOP 2: Solution Preparation

-

Preparation:

-

Conduct the entire procedure within a certified chemical fume hood.

-

Ensure all glassware is clean, dry, and free of contaminants.

-

Have spill control materials (absorbent pads, neutralizer for amines if available) readily accessible.

-

-

Procedure:

-

Add the solvent to the reaction vessel first.

-

Slowly and carefully add the pre-weighed 4,6-Dimethylpyridine-2,3-diamine to the solvent while stirring. This prevents splashing and controls any potential exothermic reactions.

-

Keep the container covered or sealed as much as possible during the process.

-

-

Post-Procedure:

-

Tightly cap the prepared solution and label it clearly with the chemical name, concentration, date, and hazard pictograms.

-

Clean all glassware and equipment promptly.

-

Emergency Protocols

A clear and practiced emergency plan is crucial. Immediate and correct action can significantly mitigate the consequences of an accident.

Caption: Decision tree for emergency response to incidents involving 4,6-Dimethylpyridine-2,3-diamine.

Storage and Waste Management

Storage:

-

Store in a cool, dry, and well-ventilated area, specifically designated for flammable and toxic chemicals.[2]

-

Keep containers tightly closed to prevent the escape of vapours and protect from moisture.[3]

-

Store away from heat, sparks, open flames, and other sources of ignition.

-

Keep separated from incompatible materials such as strong oxidizing agents.[8]

Waste Management:

-

All waste, including contaminated PPE, cleaning materials, and excess chemical, must be treated as hazardous waste.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of waste through a licensed environmental disposal company, following all local and national regulations.[2]

Conclusion

4,6-Dimethylpyridine-2,3-diamine is a chemical that demands respect and careful handling. Its profile as a flammable, harmful, and irritating aromatic amine necessitates the stringent application of safety protocols. By understanding the reasons behind these precautions—from the risk of static discharge to the potential for systemic toxicity—researchers can create a self-validating system of safety. Adherence to the hierarchy of controls, diligent use of engineering safeguards like fume hoods, consistent wearing of appropriate PPE, and preparedness for emergencies are the cornerstones of safely harnessing the synthetic utility of this compound.

References

-

PubChem. (n.d.). 4,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dimethylpyridine-2,3-diamine (C7H11N3). Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (2002). Amines, Aromatic. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. (2006). Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

PubMed. (n.d.). Review of the toxicology of three alkyl diamines. Retrieved from [Link]

Sources

- 1. 4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 4,6-Dimethylpyridine-2,3-diamine: Sourcing, Synthesis, and Applications in Drug Discovery

Foreword

For the discerning researcher and drug development professional, the strategic selection of molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic building blocks, substituted diaminopyridines have emerged as privileged structures, particularly in the realm of kinase inhibition. This guide provides an in-depth technical overview of a promising yet specialized member of this class: 4,6-Dimethylpyridine-2,3-diamine. Herein, we will navigate the commercial landscape for sourcing this compound, delve into its synthetic pathways, and explore its burgeoning applications in medicinal chemistry. This document is intended to serve as a practical resource, blending established data with field-proven insights to empower your research endeavors.

Core Characteristics of 4,6-Dimethylpyridine-2,3-diamine

4,6-Dimethylpyridine-2,3-diamine, with the CAS number 50850-16-3, is a substituted pyridine derivative that presents two adjacent amino groups, making it a valuable synthon for the construction of fused heterocyclic systems.[1] Its structural features and physicochemical properties are pivotal to its utility in organic synthesis and medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the drug-like properties of its derivatives. The following table summarizes key computed and, where available, experimental data for 4,6-Dimethylpyridine-2,3-diamine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| IUPAC Name | 4,6-dimethylpyridine-2,3-diamine | PubChem[1] |

| CAS Number | 50850-16-3 | PubChem[1] |

| XLogP3-AA (Computed) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Melting Point | Not experimentally determined. Related compound 2-Amino-4,6-dimethylpyridine melts at 63-64 °C. | - |

| Boiling Point | Not experimentally determined. Related compound 2-Amino-4,6-dimethylpyridine boils at 235 °C. | - |

| Solubility | Predicted to have some solubility in water and polar organic solvents. The related 4-Amino-2,6-dimethylpyridine is slightly soluble in water.[2] | - |

Commercial Availability and Sourcing

The commercial availability of 4,6-Dimethylpyridine-2,3-diamine is primarily from specialized chemical suppliers catering to the research and development sector. While not as commonly stocked as its simpler analogues, it can be procured from several vendors.

Leading Suppliers

The following table provides a comparative overview of notable suppliers for 4,6-Dimethylpyridine-2,3-diamine (CAS 50850-16-3). Pricing and availability are subject to change and should be verified on the suppliers' websites.

| Supplier | Product Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich | ENAH97A186EE | ≥95% | 100 mg - 5 g | $301.60 (100 mg) - $2,528.50 (5 g)[3] |

| Angene International | AG0097A1 | Custom | Inquire | Inquire |

| Chemlyte Solutions | - | Industrial Grade | Inquire | Inquire[4] |

Note: The landscape of chemical suppliers is dynamic. Researchers are encouraged to utilize chemical search platforms and inquire with multiple vendors to secure the most favorable terms for their specific needs.

Synthetic Methodologies: A Practical Approach

While 4,6-Dimethylpyridine-2,3-diamine is commercially available, in-house synthesis may be a viable option for large-scale needs or for the generation of analogues. A plausible and efficient synthetic route can be adapted from established methods for the synthesis of substituted pyridines. The following protocol is a representative procedure based on the synthesis of related compounds.

Proposed Synthetic Workflow

The synthesis of 4,6-Dimethylpyridine-2,3-diamine can be envisioned as a multi-step process starting from readily available precursors. A logical pathway involves the construction of the substituted pyridine ring followed by the introduction of the vicinal diamino functionalities.

Caption: Proposed synthetic workflow for 4,6-Dimethylpyridine-2,3-diamine.

Step-by-Step Experimental Protocol (Representative)

This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine

This step is adapted from a patented procedure.[5]

-

To a reaction vessel equipped with a stirrer and reflux condenser, add acetic acid.

-

With stirring, add 3-aminocrotonitrile in portions at room temperature.

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

-

The resulting residue is carefully added to crushed ice, and the pH is adjusted to 8-9 with a suitable base (e.g., NaOH solution) to precipitate the intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile.

-

Filter the solid, wash with water, and dry.

-

The dried intermediate is then carefully added to concentrated sulfuric acid and heated to promote hydrolysis and decyanation.

-

After cooling, the reaction is quenched by the dropwise addition of water.

-

The aqueous solution is neutralized with a base, and the product, 2-amino-4,6-dimethylpyridine, is extracted with an organic solvent (e.g., toluene).

-

The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by recrystallization or distillation.

Step 2: Nitration of 2-Amino-4,6-dimethylpyridine

-

Dissolve 2-amino-4,6-dimethylpyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 3-nitro-2-amino-4,6-dimethylpyridine.

-

Filter the solid, wash with cold water until neutral, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the 3-nitro-2-amino-4,6-dimethylpyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., SnCl₂ in HCl).

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

If using a metal-acid system, heat the reaction mixture as required and then neutralize to precipitate the product.

-

Concentrate the filtrate under reduced pressure.

-

The crude 4,6-dimethylpyridine-2,3-diamine can be purified by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the two amino groups. The chemical shifts will be influenced by the electronic effects of the substituents on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be characteristic of a substituted pyridine system.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,6-Dimethylpyridine-2,3-diamine (137.18 g/mol ). Fragmentation patterns would likely involve the loss of methyl or amino groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations from the primary amino groups, C-H stretching from the methyl and aromatic groups, and C=C and C=N stretching vibrations from the pyridine ring.

Applications in Research and Drug Discovery

The true value of 4,6-Dimethylpyridine-2,3-diamine lies in its application as a versatile building block for the synthesis of biologically active compounds, particularly in the field of oncology and neurodegenerative diseases. The vicinal diamine functionality is a key feature that allows for the construction of fused five-membered rings, leading to the formation of imidazo[4,5-b]pyridine scaffolds.

Kinase Inhibitors

The diaminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of diaminopyrimidines have shown potent inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. For instance, pyrimidine-4,6-diamine derivatives have been developed as selective JAK3 inhibitors with IC₅₀ values in the nanomolar range.[6] The structural similarity of 4,6-Dimethylpyridine-2,3-diamine suggests its potential as a starting material for novel kinase inhibitors.

Caption: Conceptual diagram of a diaminopyridine derivative inhibiting a JAK-STAT signaling pathway.

Synthesis of Novel Heterocyclic Systems

The adjacent amino groups of 4,6-Dimethylpyridine-2,3-diamine make it an ideal precursor for condensation reactions with various electrophiles to form a range of fused heterocyclic systems. These systems are often explored for their potential as novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,6-Dimethylpyridine-2,3-diamine.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

4,6-Dimethylpyridine-2,3-diamine represents a valuable and versatile building block for the modern medicinal chemist. While its commercial availability is somewhat specialized, it can be reliably sourced from a number of suppliers or synthesized in the laboratory. Its true potential is realized in its ability to serve as a scaffold for the development of novel kinase inhibitors and other biologically active heterocyclic compounds. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, with the aim of empowering researchers to leverage this promising molecule in their quest for new therapeutic discoveries.

References

-

PubChem. 4,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

PMC. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

PubMed. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

- Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]

-

ResearchGate. A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

-

Wikipedia. 2,6-Lutidine. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

-

Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. [Link]

-

ChemBuyersGuide.com, Inc. Angene International Limited (Page 657). [Link]

Sources

- 1. 4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2,6-dimethylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,6-dimethylpyridine-2,3-diamine | 50850-16-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computed Properties of 4,6-Dimethylpyridine-2,3-diamine

This guide provides a comprehensive overview of the theoretical and computed properties of 4,6-Dimethylpyridine-2,3-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document focuses on predictive methodologies, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, detailed computational analysis of its structural and spectroscopic properties, and an exploration of its electronic characteristics.

Introduction and Significance